molecular formula C8H13FO3 B15122825 4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester

4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester

Cat. No.: B15122825
M. Wt: 176.19 g/mol
InChI Key: NUSNSBTVNVVCRQ-UHFFFAOYSA-N
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Description

4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C8H13FO3 and a molecular weight of 176.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a tetrahydro-pyran ring, which is further substituted with a carboxylic acid ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester typically involves the reaction of 4-hydroxy-2H-pyran with ethyl formate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluoro-tetrahydro-pyran-4-carboxylic acid ethyl ester can be compared with similar compounds such as:

    Tetrahydro-2H-pyran-4-carboxylic acid ethyl ester: Lacks the fluorine atom, resulting in different reactivity and stability.

    4-Hydroxy-2H-pyran-4-carboxylic acid ethyl ester: Contains a hydroxyl group instead of a fluorine atom, leading to different chemical properties.

    4-Fluoro-tetrahydro-pyran-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Properties

IUPAC Name

ethyl 4-fluorooxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c1-2-12-7(10)8(9)3-5-11-6-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSNSBTVNVVCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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